ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
Overview
Description
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a chemical compound with the molecular formula C14H11FO3S.
Preparation Methods
The synthesis of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiophene-2-carboxylic acid in the presence of a fluorinating agent. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other similar compounds in the thieno[3,2-c]chromene family, such as:
- Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
- Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate
- Ethyl 8-methoxy-4H-thieno[3,2-c]chromene-2-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .
Biological Activity
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula and a molecular weight of approximately 260.31 g/mol, this compound features a unique structure that combines thieno[3,2-c]chromene and carboxylate functionalities. Its biological activities are of particular interest for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for certain strains like E. coli and S. aureus . The presence of the fluorine atom in its structure is believed to enhance its bioactivity compared to other similar compounds lacking this substituent.
Anticancer Activity
The compound's anticancer properties have also been explored extensively. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis . In particular, its mechanism of action may involve the inhibition of enzymes that play critical roles in cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes responsible for the production of pro-inflammatory mediators . This property could make it a candidate for treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity and thereby influencing various biological processes. Its interactions may lead to the inhibition of pathways associated with inflammation and tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | Contains chlorine instead of fluorine | Potentially different reactivity patterns |
Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | Contains a methyl group | May exhibit altered biological activity |
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylate | Carboxylic acid at position 3 | Different biological activity profile |
The presence of the fluorine atom in this compound enhances its stability and bioactivity compared to its chloro and methyl counterparts .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antibacterial agent .
Study on Anticancer Properties
In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. The underlying mechanism was linked to apoptosis induction through caspase activation pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIHFVEBLDZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404388 | |
Record name | Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-70-0 | |
Record name | Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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